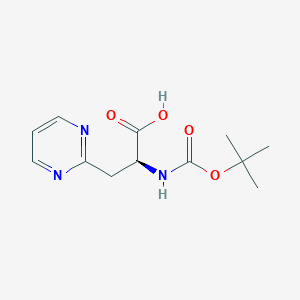

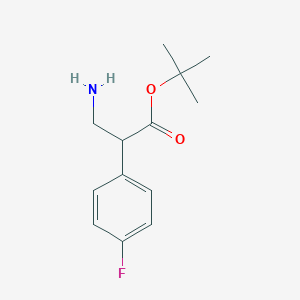

N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide, also known as BML-284, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in cancer research. This compound belongs to the class of oxazole carboxamides and has been found to exhibit potent inhibitory effects on the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell proliferation.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide, due to its complex structure, is involved in various synthetic pathways that are crucial for producing oxazole derivatives. The compound's relevance is highlighted in the synthesis of 2-phenyl-4,5-substituted oxazoles, employing intramolecular copper-catalyzed cyclization of functionalized enamides. This method showcases the versatility of oxazole derivatives in introducing ester, N-substituted carboxamide, or acyl functionalities, which are instrumental in synthesizing naturally occurring diaryloxazoles and novel trisubstituted bisoxazoles (S. Vijay Kumar et al., 2012).

Chemical Transformations and Biological Applications

The oxazole ring, a core component of this compound, is pivotal in medicinal chemistry and organic synthesis. For instance, oxazoles serve as masked forms of activated carboxylic acids, facilitating the synthesis of macrolides, including recifeiolide and curvularin, through photooxygenation and selective nucleophilic attack processes (H. Wasserman et al., 1981). Furthermore, oxazole derivatives exhibit fluorescent properties, making them suitable as fluorescent probes in biochemical studies. The photophysical properties of oxazole derivatives, coupled with their high fluorescence quantum yields and solvent sensitivity, underscore their potential in designing fluorescent labels for peptides and proteins (P. Ferreira et al., 2010).

Antitumor Activity

The structural motif of oxazole is also recognized for its antitumor activities. The synthesis of specific oxazole derivatives, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, has been reported to inhibit the proliferation of cancer cell lines. This highlights the therapeutic potential of oxazole derivatives in cancer treatment, providing a foundation for future drug discovery and development efforts (Xuechen Hao et al., 2017).

Eigenschaften

IUPAC Name |

N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFN2O2/c1-10-8-12(18)4-7-14(10)21-16(22)17-20-9-15(23-17)11-2-5-13(19)6-3-11/h2-9H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNPKHOOZHBUQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-cyanoethyl)-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2760899.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2760906.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2760907.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2760911.png)

![1-(3,5-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2760912.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2760914.png)

![N-[(1-Methylcyclopropyl)methyl]-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2760917.png)